This compound can be classified under the following categories:
The synthesis of (3-Amino-5-methylphenyl)(1,1-dioxidothiomorpholino)methanone typically involves several key steps:
The molecular structure of (3-Amino-5-methylphenyl)(1,1-dioxidothiomorpholino)methanone can be analyzed through various techniques:
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are essential for confirming the structure:
(3-Amino-5-methylphenyl)(1,1-dioxidothiomorpholino)methanone can participate in various chemical reactions:
The mechanism of action for (3-Amino-5-methylphenyl)(1,1-dioxidothiomorpholino)methanone is primarily linked to its interactions with biological targets:
Studies on similar compounds suggest that modifications in the molecular structure can significantly alter potency and selectivity against specific targets.
The physical and chemical properties of (3-Amino-5-methylphenyl)(1,1-dioxidothiomorpholino)methanone are crucial for understanding its behavior in biological systems:
Experimental studies provide insight into solubility profiles and stability under different pH conditions.
(3-Amino-5-methylphenyl)(1,1-dioxidothiomorpholino)methanone has several potential applications in scientific research:
The identification of the thiomorpholine-1,1-dioxide core originated from a systematic fragment-based screening campaign targeting the ATAD2 bromodomain. Researchers constructed a specialized fragment library constrained by molecular weight (100–250 Da) to ensure optimal ligand efficiency and scaffold diversity. Initial screening employed the LibDocking protocol, which prioritized compounds capable of engaging key residues in the ZA loop of ATAD2’s bromodomain. The top 100 hits underwent rigorous evaluation using CDOCKER interaction energy calculations to predict binding affinities. Subsequent TR-FRET (time-resolved fluorescence energy transfer) assays validated the top fragments, revealing theophylline (TS-2) as a promising hit with an IC₅₀ of 324 μM. This fragment exhibited atypical binding to the ZA loop, forming hydrogen bonds with Arg1007 and Pro1012 – a mechanism distinct from classical ATAD2 inhibitors [2].
Structural optimization of TS-2 focused on enhancing polar interactions and metabolic stability. The incorporation of a thiomorpholine-1,1-dioxide group addressed both objectives: the sulfone moiety improved water solubility and enabled hydrogen bonding with Lys1011, while the cyclic amine provided conformational rigidity. Crucially, this modification aimed to access a hydrophobic sub-pocket near Asn1064, though initial derivatives (e.g., compound 15d) showed limited activity due to steric clashes from secondary amide linkages [2].
Table 1: Key Fragment Screening Hits and Their ATAD2 Affinity
Fragment Code | Structure | ATAD2 IC₅₀ (μM) | Binding Interactions |
---|---|---|---|
TS-1 | Reported scaffold | 411 | Classical Asn1064 interaction |
TS-2 (Theophylline) | Xanthine derivative | 324 | ZA loop (Arg1007, Pro1012) |
15d | Thiomorpholine dioxide | >500 | Weak ZA loop engagement |
Scaffold growth strategies focused on bridging the fragment’s ZA-loop binding with the conserved Asn1064 residue. The core structure of (3-Amino-5-methylphenyl)(1,1-dioxidothiomorpholino)methanone (designated 15d in studies) was engineered by linking the thiomorpholine-1,1-dioxide group to a 3-amino-5-methylbenzoyl unit via a flexible amide bond. This design achieved three critical objectives:
Structure-activity relationship (SAR) analysis revealed stringent steric requirements:
Table 2: SAR of Primary Amide Derivatives Targeting ATAD2 Bromodomain
Compound | R¹ Substituent | ATAD2 IC₅₀ (μM) | BT-549 Cell IC₅₀ (μM) |
---|---|---|---|
19e | Methyl | 1.58 | 9.21 |
19f | Methoxy | 0.27 | 5.43 |
19g | Ethoxy | 8.94 | >20 |
19d | Cyclopentyl | 5.13 | 12.67 |
Computational models predicted that (3-Amino-5-methylphenyl)(1,1-dioxidothiomorpholino)methanone binds ATAD2 through a hybrid classical/atypical mode. CDOCKER simulations with the ATAD2 bromodomain (PDB: 6RMF) positioned the thiomorpholine-dioxide ring in the ZA channel, where:
Scaffold flexibility proved critical: primary amides (19-series) adopted a bent conformation that simultaneously engaged the ZA loop and acetyl-lysine site, whereas secondary amides (15-series) were sterically hindered. Free energy perturbation (FEP) calculations further rationalized the 20-fold potency gain of 19f over 19e: the methoxy group’s oxygen stabilized a high-energy water molecule at the protein interface, reducing desolvation penalties. This model was validated by TR-FRET assays showing >500-fold selectivity for ATAD2 over BRD4 [2].
Table 3: Predicted Binding Interactions of Compound 15d/19f with ATAD2 Bromodomain
Residue | Interaction Type | Distance (Å) | Energy Contribution (kcal/mol) |
---|---|---|---|
Lys1011 | H-bond (sulfone) | 2.8 | -3.2 |
Arg1007 | H-bond (sulfone) | 3.1 | -2.7 |
Asp1014 | Ionic (amine) | 2.7 | -4.1 |
Tyr1021 | π-alkyl (methyl) | 4.0 | -1.5 |
Leu1005/Val1075 | Hydrophobic contact | 3.8–4.5 | -2.3 |
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